Ksg (hydrochloride)

Beschreibung

BenchChem offers high-quality Ksg (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ksg (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

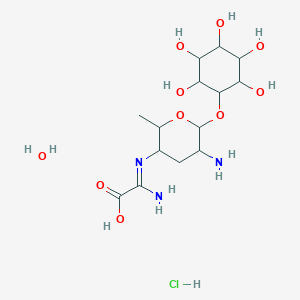

C14H28ClN3O10 |

|---|---|

Molekulargewicht |

433.84 g/mol |

IUPAC-Name |

2-amino-2-[5-amino-2-methyl-6-(2,3,4,5,6-pentahydroxycyclohexyl)oxyoxan-3-yl]iminoacetic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C14H25N3O9.ClH.H2O/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;;/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);1H;1H2 |

InChI-Schlüssel |

URDOPMVCASNBEZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.O.Cl |

Herkunft des Produkts |

United States |

Kasugamycin Hydrochloride: From Sacred Soil to Agrochemical Standard

Executive Summary

Kasugamycin (Ksg) represents a pivotal moment in antibiotic discovery, bridging the gap between medical bacteriology and agricultural pathology. Discovered in 1965 by Hamao Umezawa and colleagues, this aminoglycoside was isolated from Streptomyces kasugaensis found in the soil of the Kasuga Shrine in Nara, Japan. Unlike typical aminoglycosides that induce mistranslation, Kasugamycin uniquely inhibits translation initiation by competing with initiator tRNA at the 30S ribosomal subunit.

This guide provides a technical deep-dive into the origin, chemical stability, and mechanism of action of Kasugamycin hydrochloride, designed for researchers requiring high-fidelity data on its discovery logic and application protocols.

The Discovery Engine: Targeted Screening Logic

The discovery of Kasugamycin was not serendipitous but the result of a rigorous, hypothesis-driven screening program at the Institute of Microbial Chemistry (IMC) in Tokyo. In the 1960s, the "Golden Age" of antibiotics was shifting focus from broad-spectrum agents to specific inhibitors with lower mammalian toxicity.

The Source: Streptomyces kasugaensis

The producing organism, Streptomyces kasugaensis (Strain M-338), was isolated from soil collected at the Kasuga Shrine. The choice of location was significant; soil samples from distinct ecological niches often yield unique actinomycete metabolomes.

The Screening Protocol (Reconstructed)

The original screening did not target common human pathogens initially but focused on Pyricularia oryzae (Rice Blast), a devastating fungal pathogen.

Figure 1: The Kasugamycin Discovery Workflow

Caption: The linear discovery pipeline employed by Umezawa et al. (1965), highlighting the transition from ecological sampling to specific bioassay-guided fractionation.

Chemical Architecture & Stability

Kasugamycin is structurally distinct from kanamycin or streptomycin. It lacks the 2-deoxystreptamine ring common to many aminoglycosides, instead featuring a D-chiro-inositol moiety linked to a unique diamino sugar, kasugamine (2,3,4,6-tetradeoxy-2,4-diamino-D-arabino-hexose), and an iminoacetic acid side chain.

Why the Hydrochloride Salt?

The free base of Kasugamycin is chemically unstable and difficult to crystallize. The hydrochloride hydrate form (

-

Solubility: High water solubility (>12.5 g/100 mL) essential for foliar application.

-

Thermal Stability: The salt form remains stable at 50°C for weeks, whereas the free base degrades.[1]

-

pH Tolerance: Stable in acidic to neutral media (pH 2–7); rapid decomposition occurs in alkaline environments.

Table 1: Physicochemical Profile[2][3][4]

| Property | Kasugamycin Free Base | Kasugamycin Hydrochloride Hydrate |

| CAS Number | 6980-18-3 | 19408-46-9 |

| Molecular Weight | 379.36 g/mol | 433.84 g/mol |

| Appearance | Amorphous powder | White crystalline solid |

| Solubility (Water) | Moderate | High (>125 g/L) |

| Solubility (Organic) | Insoluble | Insoluble (MeOH, Acetone, Benzene) |

| Melting Point | Indistinct | 202–230°C (Decomposition) |

| pKa | 7.1 (Weakly basic) | - |

Mechanism of Action: Ribosomal Interface

Unlike tetracyclines (A-site) or macrolides (Exit tunnel), Kasugamycin acts as a translation initiation inhibitor . This specificity explains its lower toxicity to mammalian cells, which have structurally distinct initiation sequences.

Molecular Mechanism

Kasugamycin binds to the E-site (Exit site) of the 30S ribosomal subunit.

-

Conflict: It physically overlaps with the binding site of the mRNA codon at the P-site and E-site boundary.

-

Blockade: This steric hindrance prevents the initiator tRNA (

) from pairing with the start codon. -

Result: The 30S initiation complex cannot transition to the 70S elongation complex; protein synthesis is aborted before it begins.

Figure 2: Mechanism of Action - Initiation Inhibition

Caption: Kasugamycin binds to the 30S E-site, physically blocking the entry of initiator tRNA and preventing the formation of the functional translation complex.

Technical Workflow: Isolation Protocol

For researchers replicating historical isolation or purifying Kasugamycin from fermentation broth, the following protocol synthesizes the standard cation-exchange methodology established in the 1960s.

Reagents Required[4]

-

Resin: Amberlite IRC-50 (or equivalent weak acid cation exchanger) in

or -

Eluent: 0.5N HCl or 1N

. -

Solvent: Methanol (for precipitation).

Step-by-Step Isolation

-

Filtration: Adjust fermentation broth to pH 2.0 using HCl to dissociate complexes. Filter biomass (mycelium) using diatomaceous earth.

-

Neutralization: Adjust filtrate to pH 5.0 with NaOH.

-

Adsorption: Pass filtrate through a column packed with Amberlite IRC-50. Kasugamycin (basic) binds to the resin; impurities pass through.

-

Washing: Wash column with distilled water to remove non-ionic sugars and proteins.

-

Elution: Elute with dilute HCl (0.5N). Collect active fractions (monitor via bioassay or TLC).

-

Crystallization: Concentrate active fractions under vacuum. Add Methanol/Ethanol to induce precipitation of the hydrochloride salt.

-

Recrystallization: Dissolve crude crystals in water and re-precipitate with ethanol to achieve >98% purity.

Spectrum & Safety Profile

Kasugamycin is renowned for its "selective toxicity"—highly effective against specific phytopathogens while sparing mammals.

Table 2: Biological Spectrum & Toxicity

| Organism Type | Species | Activity/Effect |

| Fungi (Target) | Pyricularia oryzae (Rice Blast) | MIC: ~1 µg/mL (Inhibits hyphal growth) |

| Bacteria (Target) | Pseudomonas spp. | Effective against bacterial rot |

| Mammals | Mice/Rats | |

| Aquatic | Carp (Cyprinus carpio) | |

| Insects | Honeybees | Non-toxic at field application rates |

Expert Insight: The extremely low mammalian toxicity is attributed to the structural divergence between prokaryotic (70S) and eukaryotic (80S) ribosomes. Kasugamycin does not bind effectively to the eukaryotic 80S ribosome, providing a high safety margin for agricultural workers.

References

-

Umezawa, H., et al. (1965).[2][3][4][5] "A new antibiotic, kasugamycin."[2][3][4][5][6] The Journal of Antibiotics, Series A, 18(2), 101-103.[2][3]

-

Schluenzen, F., et al. (2006).[7] "Structural analysis of kasugamycin inhibition of translation." Nature Structural & Molecular Biology, 13, 871–876.

-

Takeuchi, T., et al. (1965).[2][3][4] "Pharmacology of kasugamycin and the effect on Pseudomonas infection." The Journal of Antibiotics, Series A, 18(2), 107-110.[3]

-

Okuyama, A., et al. (1971). "Mechanism of action of kasugamycin." Biochemical and Biophysical Research Communications, 43(1), 196-199.

- Copping, L.G. (Ed.) (2004). The Manual of Biocontrol Agents. British Crop Protection Council.

Sources

- 1. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Studies on the Preventive Effect of Kasugamycin on Rice Blast [jstage.jst.go.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. IMC [bikaken.or.jp]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Frontiers | Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases [frontiersin.org]

Technical Deep Dive: Kasugamycin Interaction with the 30S Ribosomal Subunit

[1][2]

Executive Summary: A Distinct Class of Aminoglycoside

Kasugamycin (Ksg) represents a unique subclass of aminoglycoside antibiotics. Unlike the 2-deoxystreptamine (2-DOS) family (e.g., kanamycin, gentamicin) which binds to the A-site and induces codon misreading, Kasugamycin binds to a specialized pocket within the 30S subunit mRNA channel . It functions strictly as an inhibitor of translation initiation , preventing the formation of the 30S initiation complex (30S-IC) without inducing significant misreading errors.

For drug development professionals, Ksg is a critical case study in context-specific inhibition . Its efficacy is highly dependent on the mRNA leader sequence, making it a potent inhibitor of canonical (Shine-Dalgarno dependent) initiation while often sparing leaderless mRNA translation.

Structural Biology of the Binding Site

The Kasugamycin binding site is located at the interface of the head and platform of the 30S subunit, directly obstructing the mRNA path.[1]

Atomic Interactions

Cryo-EM and X-ray crystallography data (Schuwirth et al., 2006; Paternoga et al., 2023) define the binding pocket through interactions with the 16S rRNA . Ksg does not interact significantly with ribosomal proteins, relying instead on RNA-drug contacts.

-

Primary Anchor Residues:

-

Secondary Stabilization:

-

A792, A1499, G1505, U1506: These residues line the mRNA channel. Ksg makes van der Waals contacts here, effectively "locking" the drug into the E-site/P-site boundary.

-

Mimicry Mechanism

Structurally, Kasugamycin mimics the sugar-phosphate backbone of mRNA nucleotides at the P-site and E-site codons.[3][4] By occupying this space, it sterically hinders the threading of mRNA through the 30S subunit. This prevents the P-site codon from aligning correctly with the initiator tRNA (fMet-tRNA^fMet^), thereby aborting the transition from the 30S pre-initiation complex to the functional 70S complex.

Visualization of Interaction Logic

The following diagram illustrates the competitive logic between Ksg, mRNA, and the initiator tRNA.[5]

Caption: Logical flow of Kasugamycin inhibition. Ksg occupies the mRNA channel, preventing the spatial alignment required for initiator tRNA binding.

Resistance Mechanisms: The KsgA Methyltransferase System

Resistance to Kasugamycin is mechanistically distinct from the enzymatic degradation seen with other aminoglycosides. It arises primarily through target site modification involving the methyltransferase KsgA (also known as RsmA).

The KsgA/RsmA Pathway

In wild-type bacteria, KsgA dimethylates two adjacent adenosines (A1518 and A1519 in E. coli 16S rRNA) located in helix 45 near the 3' end.

-

Wild-Type (Methylated): The presence of dimethyl groups at A1518/A1519 optimizes the conformation of the 30S subunit for initiation but renders it sensitive to Ksg.

-

Mutant (Unmethylated - ksgA-): Loss of KsgA function results in unmethylated rRNA. These ribosomes are resistant to Ksg.

The Resistance Paradox

Counterintuitively, ksgA mutant ribosomes (lacking methylation) still bind Kasugamycin in vitro with near-wild-type affinity. The resistance is not due to drug exclusion but rather a conformational flexibility that allows the ribosome to undergo initiation even in the presence of the drug, or it destabilizes the drug's efficacy in blocking the tRNA path.

Key Resistance Mutations

| Mutation / Factor | Target | Mechanism | Effect |

| 16S rRNA (A1518/1519) | Lack of dimethylation | High-level Resistance | |

| A794G | 16S rRNA Binding Pocket | Direct perturbation of drug contact | Resistance |

| G926A | 16S rRNA Binding Pocket | Loss of H-bond donor | Resistance |

| A1519C | 16S rRNA Helix 45 | Conformational change | Resistance |

Experimental Protocols

To validate Kasugamycin binding and efficacy, two complementary protocols are recommended. The Toeprinting Assay is the gold standard for verifying the specific inhibition of the initiation step.

Protocol A: Primer Extension Inhibition (Toeprinting) Assay

Objective: Visualize the stalling of the ribosome at the start codon and the inhibition of this complex by Kasugamycin.

Reagents:

-

E. coli 30S subunits (0.4 µM final)

-

mRNA transcript (containing Shine-Dalgarno and AUG start)

-

Radio-labeled DNA primer (complementary to mRNA downstream of start)

-

AMV Reverse Transcriptase

-

Kasugamycin (titration: 0.1 µM – 100 µM)

Workflow:

-

Complex Assembly: Incubate 30S subunits with mRNA and tRNA^fMet^ in buffer (10 mM Tris-HCl pH 7.5, 60 mM NH4Cl, 10 mM MgOAc, 1 mM DTT) for 10 min at 37°C.

-

Control: No Antibiotic.

-

Experimental: Add Kasugamycin before adding mRNA to test competition.

-

-

Primer Annealing: Add 5'-[32P]-labeled DNA primer. Heat to 65°C for 1 min (if mRNA secondary structure is an issue) or anneal at 37°C for 5 min.

-

Reverse Transcription: Add AMV Reverse Transcriptase and dNTPs. Incubate 15 min at 37°C.

-

Analysis: Quench reaction with formamide loading dye. Resolve cDNA products on a 6% denaturing polyacrylamide sequencing gel.

-

Interpretation:

-

Functional Initiation: A strong "toeprint" band appears at position +15 to +17 nucleotides downstream of the AUG start codon (caused by the ribosome blocking the reverse transcriptase).

-

Ksg Inhibition: The intensity of the +15/+17 band decreases or disappears in a dose-dependent manner, indicating failure to form a stable 30S-mRNA-tRNA complex.

-

Protocol B: Filter Binding Assay (Kd Determination)

Objective: Quantify the affinity of Ksg for Wild-Type vs. Mutant Ribosomes.

Workflow:

-

Preparation: Use [3H]-Kasugamycin.

-

Incubation: Mix 30S subunits (fixed conc. e.g., 10 pmol) with increasing concentrations of [3H]-Ksg in Binding Buffer (20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 6 mM MgCl2). Incubate 30 min at 37°C.

-

Filtration: Pass the mixture through nitrocellulose filters (0.45 µm). Ribosomes (and bound drug) are retained; free drug passes through.

-

Washing: Wash filters 2x with ice-cold buffer to remove non-specific binding.

-

Quantification: Scintillation counting of filters.

-

Data Analysis: Plot Bound/Free vs. Bound (Scatchard) or non-linear regression to determine

.-

Expected

: ~0.5 - 2.0 µM for high-affinity sites on 70S/30S.

-

Visual Summary of Resistance Pathway

Caption: The KsgA methylation pathway. Loss of methylation (red path) leads to resistance despite Ksg binding capability.

References

-

Schuwirth, B. S., et al. (2006).[8][2][6] Structural analysis of kasugamycin inhibition of translation.[8][1][3][5][6][9] Nature Structural & Molecular Biology.[8][10] Link

-

Schluenzen, F., et al. (2006).[2][6] The antibiotic kasugamycin mimics mRNA nucleotides to destabilize tRNA binding and inhibit canonical translation initiation.[3] Nature Structural & Molecular Biology.[8][10] Link

-

Paternoga, H., et al. (2023).[10] Structural conservation of antibiotic interaction with ribosomes.[8][5][6][11] Nature Structural & Molecular Biology.[8][10] Link

-

Vila-Sanjurjo, A., et al. (2006).[8] Kasugamycin inhibition of translation initiation.[3][5][6][9][12][13] Proceedings of the National Academy of Sciences. Link

-

Wilson, D. N. (2014).[2][10] Ribosome-targeting antibiotics and mechanisms of bacterial resistance.[8][1][10][11] Nature Reviews Microbiology. Link

Sources

- 1. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kasugamycin potentiates rifampicin and limits emergence of resistance in Mycobacterium tuberculosis by specifically decreasing mycobacterial mistranslation | eLife [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. The antibiotic kasugamycin mimics mRNA nucleotides to destabilize tRNA binding and inhibit canonical translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural analysis of kasugamycin inhibition of translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. rcsb.org [rcsb.org]

- 11. Inactivation of KsgA, a 16S rRNA Methyltransferase, Causes Vigorous Emergence of Mutants with High-Level Kasugamycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Kasugamycin: A Technical Guide for Drug Development & Application

Executive Summary

Kasugamycin (Ksg) is a unique aminoglycoside antibiotic originally isolated from Streptomyces kasugaensis.[1] Unlike canonical aminoglycosides (e.g., kanamycin, gentamicin) that induce mistranslation by binding to the decoding center of the 16S rRNA, Ksg functions as a pure inhibitor of translation initiation. Its high specificity for the P-site and E-site of the 30S ribosomal subunit renders it highly effective against specific phytopathogenic fungi (e.g., Pyricularia oryzae) and Gram-negative bacteria (e.g., Erwinia amylovora, Pseudomonas spp.), while exhibiting low toxicity to mammalian cells.

This guide details the molecular mechanisms, antimicrobial spectrum, resistance pathways, and validated experimental protocols for evaluating Ksg activity.

Molecular Mechanism of Action

Kasugamycin’s mode of action is distinct from other aminoglycosides. It does not cause codon misreading but rather physically obstructs the path of the messenger RNA (mRNA) and initiator tRNA.

Ribosomal Binding & Inhibition

Crystallographic studies reveal that Ksg binds to the 30S ribosomal subunit at the interface of the P-site (peptidyl) and E-site (exit) .[2]

-

Target: The mRNA channel within the 30S subunit.[1]

-

Interaction: Ksg mimics the codon nucleotides, effectively occupying the space required for the mRNA-tRNA codon-anticodon interaction.[1]

-

Consequence: It prevents the binding of the initiator fMet-tRNA to the P-site, thereby stalling the formation of the 70S initiation complex.[2]

Context-Dependent Specificity

Recent structural biology indicates Ksg efficacy is influenced by the mRNA leader sequence. It is particularly potent against mRNAs with specific leader structures (canonical leadered mRNAs) while some leaderless mRNAs may escape inhibition, a feature that distinguishes it from global translation inhibitors.

Visualization: Mechanism of Action Pathway

Caption: Ksg inhibits translation initiation by sterically hindering fMet-tRNA binding at the 30S P-site.[2]

Antimicrobial Spectrum & Efficacy Data

Kasugamycin exhibits a narrow but potent spectrum, primarily targeting plant pathogens.[3] Its activity is notably pH-dependent, particularly for fungal targets.[4]

Quantitative Efficacy Profile

The following table summarizes Minimum Inhibitory Concentration (MIC) and effective concentration data derived from recent field and in vitro studies.

| Organism Type | Species | Strain / Condition | Activity Metric | Value |

| Bacterium | Erwinia amylovora | Wild Type (Sensitive) | MIC | 64 µg/mL |

| Bacterium | Erwinia amylovora | Phage-Resistant Mutants | MIC | 16 - 32 µg/mL |

| Bacterium | Pseudomonas syringae | pv. syringae | MIC | 125 - 250 µg/mL |

| Bacterium | Acidovorax citrulli | Wild Type | MIC | 15 - 30 µg/mL |

| Fungus | Pyricularia oryzae | Acidic Medium (pH 5.0) | MIC | 1 - 5 µg/mL |

| Fungus | Pyricularia oryzae | Neutral Medium (pH 7.0) | MIC | > 50 µg/mL (Reduced) |

Critical Insight: The antifungal activity against P. oryzae is significantly enhanced at acidic pH (pH ~5.0). In neutral media, uptake is limited, leading to false-negative susceptibility results.

Mechanisms of Resistance

Resistance to Kasugamycin is predominantly driven by the modification of the ribosomal target site rather than enzymatic degradation of the drug.

The ksgA Methyltransferase Pathway

The ksgA gene encodes a methyltransferase responsible for dimethylating two adjacent adenosine residues (A1518 and A1519 in E. coli numbering) near the 3' end of the 16S rRNA.[5][6]

-

Wild Type: Methylation at A1518/A1519 creates a conformation that facilitates Ksg binding (sensitivity).

-

Mutant (ksgA-): Loss of KsgA function results in unmethylated 16S rRNA. This alters the local conformation of the P-site, reducing Ksg binding affinity and conferring high-level resistance.

-

Fitness Cost: ksgA mutants often exhibit slower growth rates and reduced virulence, limiting their persistence in the absence of antibiotic selection pressure.

Visualization: Resistance Pathway

Caption: Loss of ksgA-mediated 16S rRNA methylation prevents Ksg binding, conferring resistance.

Experimental Protocols

To ensure reproducibility and accuracy, the following protocols must be adhered to, specifically noting pH conditions for fungal assays.

Bacterial Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI Standards) Target: Erwinia amylovora, Pseudomonas spp.

-

Preparation: Prepare Mueller-Hinton Broth (MHB). For Erwinia, nutrient broth may be substituted if growth is poor in MHB.

-

Inoculum: Prepare a bacterial suspension adjusted to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in broth to achieve a final test concentration of -

Dilution Series: Prepare serial 2-fold dilutions of Kasugamycin in the broth (Range: 0.5 – 512 µg/mL).

-

Incubation: Add 100 µL of inoculum to 100 µL of drug solution in a 96-well plate. Incubate at 25-28°C (for plant pathogens) or 35°C (standard) for 24 hours.

-

Readout: The MIC is the lowest concentration showing complete inhibition of visible growth.

Antifungal Efficacy Assay (Poisoned Food Technique)

Target: Pyricularia oryzae Critical Parameter: pH Control

-

Media Preparation: Prepare Potato Dextrose Agar (PDA). Adjust pH to 5.0 using 1N HCl or lactic acid after autoclaving (when media is ~50°C) to prevent agar hydrolysis.

-

Drug Incorporation: Add Kasugamycin stock solution to the molten agar to achieve final concentrations (e.g., 10, 20, 40, 80, 100 ppm). Pour into Petri dishes.

-

Inoculation: Place a 5mm mycelial plug of P. oryzae (from an actively growing culture) in the center of the plate.

-

Incubation: Incubate at 25-28°C for 7-10 days.

-

Measurement: Measure colony diameter (mm). Calculate Percent Inhibition (

) relative to control:

References

-

Mechanism of Action: Schluenzen, F., et al. (2006). "The antibiotic kasugamycin mimics mRNA nucleotides to destabilize tRNA binding and inhibit canonical translation initiation."[1] Nature Structural & Molecular Biology, 13(10), 871-878. Link

-

Resistance Mechanism: Vila-Sanjurjo, A., et al. (1999). "Mutation of Escherichia coli 16S rRNA that causes resistance to kasugamycin." Journal of Molecular Biology, 293(1), 1-8. Link

-

Erwinia Efficacy: McGhee, G. C., & Sundin, G. W. (2011). "Evaluation of Kasugamycin for Fire Blight Management, Effect on Nontarget Bacteria, and Assessment of Kasugamycin Resistance Potential in Erwinia amylovora." Phytopathology, 101(4), 514-526. Link

-

Fungal Activity & pH: Hamada, M., et al. (1965). "Antimicrobial activity of kasugamycin."[1][4][7][8][9][10][11] The Journal of Antibiotics, 18(2), 104-106. Link

-

Phage Synergy: Kim, S. G., et al. (2020). "Phage Cocktail in Combination with Kasugamycin as a Potential Treatment for Fire Blight Caused by Erwinia amylovora." Antibiotics, 9(12), 851. Link

Sources

- 1. Kasugamycin Function in Thermus thermophilus 30S Ribosomal Subunit: Inhibition of Translation [biology.kenyon.edu]

- 2. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102823612A - Pesticide for controlling pyricularia oryzae - Google Patents [patents.google.com]

- 4. Effectiveness of Kasugamycin Against Erwinia amylovora and its Potential Use for Managing Fire Blight of Pear - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inactivation of KsgA, a 16S rRNA methyltransferase, causes vigorous emergence of mutants with high-level kasugamycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Antibacterial Activity of Kasugamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro antibacterial activity of kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exposure effect of fungicide kasugamycin on bacterial community in natural river sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. treefruitresearch.org [treefruitresearch.org]

- 11. Evaluation of kasugamycin for fire blight management, effect on nontarget bacteria, and assessment of kasugamycin resistance potential in Erwinia amylovora - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Kasugamycin: A Unique Aminoglycoside Antibiotic

Abstract: Kasugamycin is an aminoglycoside antibiotic with a unique mechanism of action that distinguishes it from its canonical counterparts. Originally isolated in 1965 from Streptomyces kasugaensis, it has found a significant niche as an agricultural bactericide and fungicide, particularly for combating rice blast disease, owing to its low toxicity profile in animals and humans.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the nuanced molecular mechanism of Kasugamycin, its structural basis of action, the pathways of its biosynthesis, and the genetic underpinnings of resistance. Furthermore, we present detailed, field-proven experimental protocols for the functional characterization and quantification of this multifaceted antibiotic.

Molecular Mechanism of Action: A Context-Dependent Inhibitor of Translation

Initially, Kasugamycin was understood to be a straightforward inhibitor of translation initiation, preventing the formation of the 30S initiation complex.[4] However, recent genome-wide studies, particularly ribosome profiling (Ribo-seq), have revealed a more sophisticated and gene-specific mechanism of action.[5][6] Kasugamycin is not a global inhibitor but rather a selective modulator of translation, with its efficacy being highly dependent on the messenger RNA (mRNA) sequence context.

1.1. Structural Basis of Inhibition

X-ray crystallography studies of Kasugamycin bound to the bacterial ribosome (PDB IDs: 2HHH, 4V4H) have been pivotal in elucidating its binding site.[3][7][8][9] Kasugamycin binds within the mRNA channel on the 30S subunit, near the peptidyl-tRNA (P) and exit-tRNA (E) sites.[9] Crucially, it does not directly compete with the initiator tRNA. Instead, it mimics mRNA nucleotides, creating a steric hindrance that perturbs the codon-anticodon interaction, thereby destabilizing initiator tRNA binding.[1]

1.2. The "-1 Nucleotide" Rule and 70S Arrest

The primary determinant of Kasugamycin's inhibitory activity on a given gene is the identity of the nucleotide immediately upstream of the start codon (the -1 position).[5][10] Ribo-seq data conclusively show that mRNAs with a guanine (G) at the -1 position are most susceptible to inhibition.[5]

Contrary to the classical model of preventing 30S initiation complex formation, Kasugamycin often acts after the 70S initiation complex has already assembled. It effectively "locks" the 70S ribosome at the start codon, preventing its transition into the elongation phase. This leads to an observable accumulation of ribosome density at the start codons of sensitive genes, a phenomenon termed "head enrichment".[5][6] This arrest is most pronounced on genes featuring the G(-1) signature, directly linking the mRNA context to the physical trapping of the 70S complex.

Caption: Updated mechanism of Kasugamycin (Ksg) action, highlighting context-dependent arrest of the 70S initiation complex.

The Genetic Basis of Kasugamycin Resistance

The primary mechanism of resistance to Kasugamycin is well-defined and serves as a classic example of antibiotic resistance through modification of the drug's target.

2.1. The Role of KsgA Methyltransferase

Resistance is conferred by mutations in the ksgA gene.[1] This gene encodes a highly conserved 16S ribosomal RNA (rRNA) methyltransferase, KsgA, which is responsible for the dimethylation of two adjacent adenosine residues (A1518 and A1519) in helix 45 of the 16S rRNA.[11] These residues are located at the ribosomal decoding center.

In the absence of a functional KsgA enzyme, these adenosines remain unmethylated. This lack of methylation prevents Kasugamycin from binding effectively and exerting its inhibitory effect, thus rendering the bacterium resistant.[11] It is noteworthy that the ksgA gene is highly conserved across all domains of life, and its deletion can lead to a cold-sensitive phenotype, indicating its importance in ribosome biogenesis beyond its role in antibiotic sensitivity.[11][12]

Caption: The role of KsgA methyltransferase in Kasugamycin sensitivity and resistance.

Biosynthesis of Kasugamycin

The biosynthesis of Kasugamycin is orchestrated by a dedicated gene cluster in S. kasugaensis. The pathway begins with two primary precursors: myo-inositol and UDP-N-acetyl-glucosamine (UDP-GlcNAc).[5][13] A series of enzymatic steps, encoded by the kas gene cluster, modifies and links these precursors to form the final antibiotic.

Key enzymatic steps in the proposed pathway include:

-

KasQ: An epimerase that initiates the pathway by converting UDP-GlcNAc.[5][13]

-

KasD, KasR, KasP, KasC: A sequence of a dehydratase, another dehydratase, an oxidoreductase, and an aminotransferase, respectively, that act on the UDP-sugar intermediate to form the UDP-kasugamine precursor.[13]

-

KasF/KasH: Acetyltransferases that are involved in self-resistance by acetylating Kasugamycin.[5][13]

Caption: A simplified schematic of the proposed biosynthetic pathway for Kasugamycin.

Key Experimental Protocols for Kasugamycin Research

To facilitate research in this area, we provide outlines for essential methodologies. These protocols are designed to be self-validating, incorporating necessary controls for robust and reproducible results.

4.1. Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of Kasugamycin that inhibits visible bacterial growth.

Principle: A standardized bacterial inoculum is challenged with a serial dilution of Kasugamycin in a 96-well plate format. Growth is assessed after a defined incubation period.

Methodology:

-

Preparation of Kasugamycin Stock: Prepare a concentrated stock solution of Kasugamycin hydrochloride in sterile water (e.g., 10 mg/mL). Filter-sterilize through a 0.22 µm filter.

-

Bacterial Inoculum: Culture the test bacterium (e.g., E. coli, Pseudomonas aeruginosa) overnight in a suitable broth (e.g., Mueller-Hinton Broth, MHB). Dilute the overnight culture to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of Kasugamycin in the appropriate broth. For example, starting from 1000 µg/mL down to ~0.5 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no antibiotic) and a negative control (broth only, no bacteria).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of Kasugamycin at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader (OD₆₀₀).

Causality and Validation: The inclusion of a growth control validates that the bacteria are viable and the medium supports growth. The sterility control ensures no contamination. The serial dilution allows for precise determination of the inhibitory concentration.

| Organism | Medium | Median MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | Standard Assay Broth | 250 | [1][14] |

| Pseudomonas aeruginosa | Mycin Assay Broth (basic) | 125 | [1][14] |

4.2. Protocol: Ribosome Profiling to Analyze Translational Arrest

This workflow provides a genome-wide snapshot of ribosome positions, revealing which genes are sensitive to Kasugamycin-induced arrest.

Principle: Ribosome-protected mRNA fragments (footprints) are generated by nuclease digestion, isolated, converted to a cDNA library, and sequenced. Comparing libraries from treated and untreated cells reveals changes in ribosome occupancy.

Methodology:

-

Cell Culture and Treatment: Grow bacterial cells to mid-log phase. Split the culture; treat one half with a high concentration of Kasugamycin (e.g., 100x MIC) for a short duration (e.g., 2.5-5 minutes), leaving the other half as an untreated control.

-

Rapid Lysis and Nuclease Digestion: Harvest cells rapidly and lyse them in a buffer containing chloramphenicol to stall ribosomes. Treat the lysate with RNase I to digest any mRNA not protected by ribosomes.

-

Ribosome Recovery: Isolate the monosome fraction (containing the 70S ribosome and the protected mRNA footprint) by sucrose gradient centrifugation.

-

Footprint Extraction: Extract the RNA from the monosome fraction.

-

Library Preparation:

-

Purify the ~26-34 nucleotide mRNA footprints by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Ligate adapters to the 3' end of the footprints.

-

Perform reverse transcription to create a cDNA library.

-

Circularize and PCR-amplify the library.

-

-

Deep Sequencing: Sequence the library using a high-throughput sequencing platform.

-

Data Analysis: Align the sequenced reads to the reference genome. Calculate the ribosome occupancy and translation efficiency (TE) for each gene. Analyze the metagene distribution of reads around start codons to identify "head enrichment".

Caption: Experimental workflow for Ribosome Profiling (Ribo-seq) to study Kasugamycin's effect on translation.

4.3. Protocol: In Vitro KsgA Methyltransferase Activity Assay

This assay directly measures the enzymatic activity of KsgA, which is crucial for studying resistance mechanisms.

Principle: The assay monitors the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to KsgA-deficient 30S ribosomal subunits.

Methodology:

-

Substrate Preparation:

-

Purify 30S ribosomal subunits from a ksgA deletion mutant strain of E. coli. This is the critical step, as these subunits will lack the target methylation.

-

Purify recombinant KsgA protein (wild-type or mutant variants).

-

-

Reaction Setup: Combine the following in a reaction buffer:

-

KsgA-deficient 30S subunits (substrate).

-

Purified KsgA enzyme.

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).

-

-

Incubation: Incubate the reaction at 37°C. Take time-point aliquots (e.g., 0, 15, 30, 60, 120 minutes).

-

Quantification: Spot the aliquots onto filter paper, wash with trichloroacetic acid (TCA) to precipitate the RNA and remove unincorporated [³H]-SAM. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the incorporated counts per minute (CPM) against time to determine the reaction rate.

Causality and Validation: A reaction without the KsgA enzyme serves as a negative control to ensure no non-enzymatic methylation occurs. Using wild-type 30S subunits (which are already methylated) should also yield no signal, confirming substrate specificity.

Physicochemical Properties

A summary of key data for Kasugamycin is essential for experimental design and formulation.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₅N₃O₉ | [1] |

| Molar Mass | 379.366 g·mol⁻¹ | [1] |

| CAS Number | 6980-18-3 (free base) | [15] |

| CAS Number | 19408-46-9 (hydrochloride) | [15] |

| Appearance | White, crystalline substance | [1] |

| Solubility | Soluble in water, slightly soluble in methanol. | [14][15] |

| Stability | Stable in acidic and neutral solutions; decomposes in alkaline conditions. | [2][14] |

| pKa values | pKa1 = 3.23 (carboxylic acid), pKa2 = 7.73 (primary amine) | [2] |

Conclusion

Kasugamycin stands apart from other aminoglycosides due to its unique, context-dependent mechanism of inhibiting translation initiation. Its action is not a simple blockade but a nuanced process governed by the specific sequence of the mRNA being translated. This property, combined with its well-characterized resistance mechanism centered on the KsgA methyltransferase, makes Kasugamycin an invaluable tool for researchers studying the intricacies of ribosome function and protein synthesis. While its primary application remains in agriculture, the potential for antibiotic resistance development necessitates careful stewardship and continued research.[12] The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to further explore the biology of this fascinating molecule and its interactions with the ribosome.

References

-

Wikipedia. Kasugamycin. [Link]

-

Levitan, A. A. (1967). In vitro antibacterial activity of kasugamycin. Applied Microbiology, 15(4), 750-753. [Link]

-

Svidritskiy, E., et al. (2022). The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation. Proceedings of the National Academy of Sciences, 119(5), e2117242119. [Link]

-

Svidritskiy, E., et al. (2022). The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation. PubMed. [Link]

-

United States Department of Agriculture (USDA). (2020). Kasugamycin Petition 2020_final_revised. Agricultural Marketing Service. [Link]

-

National Center for Biotechnology Information. Kasugamycin - PubChem. [Link]

-

Hernández-Mesa, M., et al. (2018). Simultaneous analysis of kasugamycin and streptomycin in vegetables by liquid chromatography-tandem mass spectrometry. Analytical Methods, 10(33), 4093-4101. [Link]

-

Lu, Q., & Inouye, M. (2002). Dissection of 16S rRNA Methyltransferase (KsgA) Function in Escherichia coli. Journal of Bacteriology, 184(18), 5143-5147. [Link]

-

RCSB Protein Data Bank. 2HHH: Crystal structure of kasugamycin bound to the 30S ribosomal subunit. [Link]

-

Beyond Pesticides. (2021). Comments to the National Organic Standards Board on its Fall 2021 agenda. [Link]

-

Demirci, H., et al. (2011). Control of Substrate Specificity by a Single Active Site Residue of the KsgA Methyltransferase. Biochemistry, 51(1), 319-330. [Link]

-

Kaberdina, A. C., et al. (2009). An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis?. Molecular Cell, 33(2), 227-236. [Link]

-

National Center for Biotechnology Information. 2HHH: Crystal structure of kasugamycin bound to the 30S ribosomal subunit. [Link]

-

GL Sciences. Analysis of Kasugamycin. [Link]

-

Svidritskiy, E., et al. (2022). The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation. ResearchGate. [Link]

-

Protein Data Bank Japan. 4v4h - Crystal structure of the bacterial ribosome from Escherichia coli in complex with the antibiotic kasugamyin at 3.5A resolution. [Link]

-

Chen, Y. T., et al. (2022). KasQ an Epimerase Primes the Biosynthesis of Aminoglycoside Antibiotic Kasugamycin and KasF/H Acetyltransferases Inactivate Its Activity. Biomedicines, 10(1), 212. [Link]

-

Masuda, K., et al. (2019). KsgA, a 16S rRNA adenine methyltransferase, has a novel DNA glycosylase/AP lyase activity to prevent mutations in Escherichia coli. Nucleic Acids Research, 47(12), 6296-6308. [Link]

-

Lee, H., et al. (2025). Total Synthesis of Kasugamycin. Organic Letters. [Link]

-

RCSB Protein Data Bank. 8CEP: Kasugamycin bound to the 30S body. [Link]

-

CD Genomics. Ribosome Profiling Protocol. [Link]

-

Davis, J. H., et al. (2022). KsgA facilitates ribosomal small subunit maturation by proofreading a key structural lesion. bioRxiv. [Link]

-

US Environmental Protection Agency. Environmental Chemistry Method for Kasugamycin & Kasugamycinic Acid. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). MIC Determination. [Link]

-

National Center for Biotechnology Information. Kasugamycin - Metabolism/Metabolites. [Link]

-

Hernández-Mesa, M., et al. (2018). Simultaneous analysis of kasugamycin and streptomycin in vegetables by liquid chromatography-tandem mass spectrometry. Analytical Methods, 10(33), 4093-4101. [Link]

-

Tu, C., et al. (2012). Structural Insights into Methyltransferase KsgA Function in 30S Ribosomal Subunit Biogenesis. Journal of Biological Chemistry, 287(11), 8478-8488. [Link]

-

Svidritskiy, E., et al. (2022). The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation. PNAS. [Link]

-

Anastassiades, M., et al. (2006). Analysis of Kasugamycin in Fruits and Vegetables Using Ion Exchange SPE and LC-MS/MS. [Link]

-

Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

Sources

- 1. In Vitro Antibacterial Activity of Kasugamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Uptake and transport of antibiotic kasugamycin in castor bean (Ricinus communis L.) seedlings [frontiersin.org]

- 3. rcsb.org [rcsb.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2HHH: Crystal structure of kasugamycin bound to the 30S ribosomal subunit [ncbi.nlm.nih.gov]

- 8. 4v4h - Crystal structure of the bacterial ribosome from Escherichia coli in complex with the antibiotic kasugamyin at 3.5A resolution. - Summary - Protein Data Bank Japan [pdbj.org]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. Structural Insights into Methyltransferase KsgA Function in 30S Ribosomal Subunit Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dissection of 16S rRNA Methyltransferase (KsgA) Function in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. In vitro antibacterial activity of kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ams.usda.gov [ams.usda.gov]

Technical Guide: Preparation and Handling of Kasugamycin (Ksg) Hydrochloride

Abstract & Scope

This technical guide details the precise preparation, handling, and application of Kasugamycin Hydrochloride (Ksg-HCl) in a research setting. Unlike common aminoglycosides (e.g., Kanamycin) that inhibit translocation, Kasugamycin uniquely inhibits translation initiation by competing with the initiator fMet-tRNA at the ribosomal P-site. This guide addresses the critical solubility parameters, pH stability concerns, and the high-concentration requirements often overlooked in E. coli workflows.

Physicochemical Profile

Kasugamycin is most commonly supplied as the hydrochloride hydrate salt.[1][2] Accurate preparation requires distinguishing between the free base and the hydrated salt form to ensure molar precision.

| Parameter | Specification | Critical Note |

| Compound Name | Kasugamycin Hydrochloride Hydrate | Always check label for specific hydration state. |

| CAS Number | 19408-46-9 | |

| Formula | C₁₄H₂₅N₃O₉[3] · HCl · H₂O | |

| Molecular Weight | ~433.84 g/mol (Hydrate) | Use this value for molarity calculations. |

| Solubility (Water) | High (>50 mg/mL) | Dissolves instantly in water. |

| Solubility (DMSO) | Insoluble / Poor | Do NOT use DMSO or Ethanol.[4] |

| pKa | 3.23, 7.73, 11.0 | Stable in acidic/neutral pH; degrades in alkali. |

| Appearance | White crystalline powder | Hygroscopic; keep desiccated.[3] |

Mechanism of Action & Biological Logic

Understanding the mechanism is vital for experimental design. Kasugamycin binds to the 30S ribosomal subunit near the P-site and E-site.[5][6]

-

Target: 16S rRNA (specifically nucleotides A794 and G926).[5]

-

Action: It physically obstructs the mRNA channel, preventing the binding of the initiator fMet-tRNA.

-

Genetic Context (Crucial): Sensitivity to Kasugamycin typically requires the methylation of 16S rRNA residues A1518 and A1519 by the methyltransferase KsgA .

-

Wild Type (Methylated): Sensitive to Ksg.

-

ksgA Mutants (Unmethylated): Resistant to Ksg.

-

Note: This is inverse to many antibiotic resistance mechanisms; here, the "wild type" machinery creates the binding site for the drug.

-

Visualization: Mechanism of Action

Figure 1: The KsgA-dependent sensitivity pathway.[7] Note that lack of methylation (ksgA mutation) prevents binding, conferring resistance.

Protocol: Stock Solution Preparation (20 mg/mL)

Target Concentration: 20 mg/mL (Standard). Can be scaled to 50 mg/mL. Volume: 10 mL Solvent: Sterile Milli-Q Water (Nuclease-free recommended).

Step-by-Step Methodology

-

Calculations (Molar Correction):

-

Most commercial Ksg is ~75-85% active moiety due to the HCl salt and water weight.

-

Formula:Mass = (Target Conc. × Volume) / Purity Factor

-

Practical Approach: Weigh 200 mg of Kasugamycin HCl hydrate. (Assuming the standard MW of 433.84 g/mol includes the salt/water, this yields ~20 mg/mL of the salt form. This is standard practice for selection antibiotics).

-

-

Solvation:

-

Add 8 mL of sterile Milli-Q water to a sterile 15 mL conical tube.

-

Add the weighed powder.

-

Vortex vigorously. It should dissolve rapidly.

-

Adjust final volume to 10 mL with water.

-

-

Sterilization (The "Cold" Standard):

-

Do NOT Autoclave. While Ksg is moderately heat-stable, autoclaving can induce hydrolysis at the glycosidic bond or Maillard reactions if trace impurities are present.

-

Filtration: Use a 0.22 µm PES (Polyethersulfone) or PVDF syringe filter.

-

Why PES? Low protein/drug binding and high flow rate.

-

-

Aliquot & Storage:

-

Dispense into 1 mL aliquots in sterile microcentrifuge tubes.

-

Store at -20°C.

-

Shelf Life: 1 year at -20°C. 1 month at 4°C (thawed).

-

Visualization: Preparation Workflow

Figure 2: Linear workflow for preparing sterile Kasugamycin stock.[8]

Application & Working Concentrations

Kasugamycin requires significantly higher working concentrations than Kanamycin or Ampicillin, particularly for E. coli.

| Organism | Application | Working Conc. Range |

| E. coli (General) | Selection / Physiological Study | 500 - 1000 µg/mL |

| E. coli (Hypersensitive) | Strains with membrane defects | 50 - 100 µg/mL |

| Pseudomonas sp. | Selection | 50 - 200 µg/mL |

| Phytopathology | Acidovorax, Burkholderia | 20 - 100 µg/mL |

| Fungi | Pyricularia oryzae | 20 - 50 µg/mL |

Critical Insight for E. coli Users: Many researchers fail to select transformants because they use "standard" antibiotic concentrations (50 µg/mL). Wild-type E. coli (MG1655) has an intrinsic MIC of ~500 µg/mL.[7] You must use high concentrations or specific hypersensitive strains.

Self-Validating Quality Control (MIC Assay)

Before using a new batch for critical selection, validate its potency.

-

Inoculum: Dilute an overnight culture of E. coli (WT) 1:100 in LB broth.

-

Plate Setup: Use a 96-well plate. Add 100 µL LB to columns 2-12.

-

Drug Addition: Add 200 µL of 2000 µg/mL Ksg solution to column 1.

-

Serial Dilution: Transfer 100 µL from Col 1 -> Col 2, mix, repeat to Col 10. Discard final 100 µL. (Range: 1000 µg/mL down to ~2 µg/mL).

-

Growth: Add 100 µL inoculum to all wells. Incubate 37°C for 18h.

-

Read: The transition from clear to turbid is the MIC.

-

Pass Criteria: MIC should be between 400-800 µg/mL for WT E. coli. If MIC < 100 µg/mL, your strain is hypersensitive or the drug is hyper-potent (unlikely). If MIC > 1000 µg/mL, the drug has degraded.

-

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Precipitation in Stock | Frozen too slowly or high salt. | Warm to 37°C and vortex.[9] Ksg is very water soluble; precipitate is rare unless contaminated. |

| No Inhibition (Plates) | Concentration too low. | E. coli requires high doses. Increase to 750-1000 µg/mL. |

| Loss of Potency | Alkaline pH exposure. | Ensure media pH is < 7.5. Ksg degrades rapidly in basic conditions.[1] |

| High Background Growth | Resistance mutation. | Spontaneous ksgA mutations occur. Streak single colonies and re-test MIC. |

References

-

Schluenzen, F., et al. (2006). "Structural analysis of kasugamycin inhibition of translation." Nature Structural & Molecular Biology. Link

-

Lange, C., et al. (2017). "Effects of Kasugamycin on the Translatome of Escherichia coli." PLOS ONE. (Validates the 500+ µg/mL MIC for E. coli). Link

-

National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 16218765, Kasugamycin hydrochloride hydrate." Link

-

Gold Biotechnology. "Kasugamycin Stock Solution Protocol." Link

-

BenchChem. "Kasugamycin Hydrochloride Hydrate Properties." Link

Sources

- 1. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. Kasugamycin hydrochloride | 19408-46-9 [chemicalbook.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Kasugamycin Function in Thermus thermophilus 30S Ribosomal Subunit: Inhibition of Translation [biology.kenyon.edu]

- 6. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Kasugamycin on the Translatome of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. apexbt.com [apexbt.com]

In vitro protein synthesis inhibition assay using kasugamycin

Application Note: High-Precision In Vitro Protein Synthesis Inhibition Assay using Kasugamycin

Abstract

This application note details a standardized protocol for evaluating the inhibition of prokaryotic protein synthesis using Kasugamycin (Ksg), an aminoglycoside antibiotic that uniquely targets the translation initiation step. Unlike elongation inhibitors (e.g., chloramphenicol, tetracycline), Kasugamycin destabilizes the P-site initiator tRNA interaction on the 30S ribosomal subunit. This guide provides a validated workflow using an E. coli S30 coupled transcription-translation system with a luciferase reporter, designed for researchers characterizing novel translation inhibitors or studying ribosome fidelity.

Introduction & Mechanism of Action

Kasugamycin is distinct among aminoglycosides because it does not induce significant misreading of the genetic code. Instead, it acts as a pure initiation inhibitor .

-

Binding Site: Kasugamycin binds to the top of helix 44 (h44) of the 16S rRNA, specifically interacting with nucleotides A794 and G926.[1]

-

Mechanism: This binding site overlaps with the path of the mRNA at the P-site and E-site.[1] By physically obstructing this region, Kasugamycin prevents the stable binding of the initiator fMet-tRNA

to the 30S subunit, thereby blocking the formation of the 30S initiation complex (30S IC). -

Selectivity: Interestingly, Kasugamycin strongly inhibits canonical mRNAs (containing a Shine-Dalgarno sequence) but allows the translation of "leaderless" mRNAs (lmRNAs), making it a vital tool for studying alternative translation initiation pathways.

Figure 1: Mechanistic Pathway of Kasugamycin Inhibition

Caption: Kasugamycin binds the 30S subunit, sterically hindering the P-site and preventing fMet-tRNA binding.[1]

Experimental Principle

This protocol utilizes a Coupled Transcription-Translation (TX-TL) System derived from E. coli extracts (S30 system).

-

Coupling: A DNA plasmid encoding a reporter protein (Firefly Luciferase) is added to the extract. T7 RNA polymerase transcribes the DNA into mRNA, which is simultaneously translated by the E. coli ribosomes present in the extract.

-

Inhibition: Kasugamycin is titrated into the reaction. If effective, it prevents the ribosomes from initiating translation on the newly synthesized luciferase mRNA.

-

Readout: The quantity of active luciferase produced is measured via luminescence. A reduction in light output correlates directly with protein synthesis inhibition.

Materials & Reagents

Biological Components

-

E. coli S30 Extract System: (e.g., Promega S30 for Circular DNA or home-made T7-S30 extract).

-

Reporter Plasmid: pBEST-Luc or equivalent vector containing a T7 promoter, Shine-Dalgarno sequence, and Firefly Luciferase gene.

-

Luciferase Assay Reagent: Substrate containing luciferin, ATP, and Mg²⁺.

Chemical Reagents

-

Kasugamycin Hydrochloride Hydrate: (CAS: 19408-46-9).[4]

-

Critical Note: Kasugamycin is soluble in water (~50 mg/mL) but practically insoluble in DMSO . Do NOT use DMSO for stock preparation, as this will lead to precipitation and inaccurate IC50 values.

-

-

Nuclease-Free Water.

-

Positive Control Inhibitor: Chloramphenicol (dissolved in Ethanol) or Kanamycin.

Equipment

-

Luminometer or Multi-mode Plate Reader (96-well or 384-well capability).

-

White, flat-bottom 96-well plates (for maximum signal reflection).

-

Incubator or temperature-controlled plate reader set to 37°C.

Detailed Protocol

Step 1: Preparation of Kasugamycin Stock Solutions

-

Master Stock (10 mg/mL): Dissolve 10 mg of Kasugamycin HCl in 1 mL of Nuclease-Free Water. Vortex until completely dissolved. Store at -20°C.

-

Working Dilutions: Prepare a serial dilution series in water (not buffer, to avoid salt interference). A typical range for IC50 determination is 0.1 µg/mL to 1000 µg/mL.

Step 2: Reaction Assembly (Standard 50 µL Reaction)

Perform all assembly on ice to prevent premature initiation.

| Component | Volume per Rxn | Final Conc. | Notes |

| S30 Premix | 20 µL | 1X | Contains amino acids, ATP, GTP, salts. |

| E. coli S30 Extract | 15 µL | - | The ribosomal machinery. |

| Kasugamycin (or Water) | 5 µL | Variable | Test: Add drug. Control: Add water. |

| Reporter Plasmid (1 µg/µL) | 2 µL | 40 ng/µL | Template DNA. |

| Nuclease-Free Water | 8 µL | - | Adjust to final volume of 50 µL. |

| Total Volume | 50 µL |

Step 3: Incubation

-

Seal the plate to prevent evaporation.

-

Incubate at 37°C for 60 minutes .

-

Note: Unlike eukaryotic systems (often 30°C), E. coli systems perform optimally at 37°C.

-

Step 4: Detection

-

Remove the plate from the incubator and allow it to cool to room temperature (approx. 5 mins).

-

Add 50 µL of Luciferase Assay Reagent (1:1 ratio with reaction volume).

-

Incubate for 5 minutes in the dark to stabilize the signal.

-

Measure Luminescence (Integration time: 1–5 seconds).

Figure 2: Experimental Workflow Diagram

Caption: Step-by-step workflow from reagent preparation to luminescence detection.

Data Analysis & Interpretation

Calculating % Inhibition

Normalize the raw luminescence units (RLU) against the "No Inhibitor" control (Water only).

IC50 Determination

Plot Log[Kasugamycin Concentration] (x-axis) vs. % Inhibition (y-axis). Fit the data using a non-linear regression (4-parameter logistic model) to determine the IC50.

-

Expected IC50: For a standard E. coli S30 system, the IC50 of Kasugamycin typically ranges between 50 µg/mL and 200 µg/mL (approx. 100–500 µM), depending on the ribosome concentration in the extract.

Troubleshooting Guide

| Observation | Possible Cause | Solution |

| Precipitation in wells | Drug dissolved in DMSO | Dissolve Kasugamycin in Water . It is insoluble in DMSO.[4] |

| High Background Signal | Light leak or contamination | Use white plates; ensure dark adaptation before reading. |

| No Inhibition observed | Leaderless mRNA template | Ensure your reporter plasmid has a canonical Shine-Dalgarno sequence. Ksg does not inhibit leaderless mRNA effectively. |

| Low Signal (Control) | Degraded ATP/Extract | Avoid repeated freeze-thaw cycles of the S30 extract. Aliquot upon first thaw. |

References

-

Schluenzen, F., et al. (2006). The antibiotic kasugamycin mimics mRNA nucleotides to destabilize tRNA binding and inhibit canonical translation initiation.[1] Nature Structural & Molecular Biology, 13, 871–878.

-

Schuwirth, B. S., et al. (2006). Structural analysis of kasugamycin inhibition of translation.[1] Nature Structural & Molecular Biology, 13, 879–886.

-

Vila-Sanjurjo, A., et al. (2022). The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation.[5] Proceedings of the National Academy of Sciences (PNAS), 119(5). [6]

-

Moll, I., & Bläsi, U. (2002). Differential inhibition of 30S and 70S translation initiation complexes by the antibiotic kasugamycin. Biochemical and Biophysical Research Communications.

-

Thermo Fisher Scientific. In vitro research method for screening inhibitors of protein translation.[7]

Sources

- 1. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. apexbt.com [apexbt.com]

- 5. pnas.org [pnas.org]

- 6. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assets.fishersci.com [assets.fishersci.com]

Application Notes & Protocols: Utilizing Kasugamycin (hydrochloride) for the Prophylaxis and Elimination of Bacterial Contamination in Eukaryotic Cell Cultures

Abstract

Bacterial contamination remains a significant threat to the integrity and reproducibility of cell culture experiments, leading to loss of valuable time, resources, and data. While a host of antibiotics are commonly employed, the rise of resistant strains and concerns over off-target effects on eukaryotic cells necessitate the exploration of alternative agents. Kasugamycin (Ksg), an aminoglycoside antibiotic, presents a compelling solution due to its specific mechanism of action targeting prokaryotic protein synthesis. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of Kasugamycin hydrochloride (Ksg-HCl) to prevent and eradicate bacterial contamination in mammalian and other eukaryotic cell cultures. We will delve into the biochemical basis of its selective toxicity, provide validated, step-by-step protocols for its application, and offer field-proven insights to ensure experimental success.

The Scientific Rationale: Why Kasugamycin?

The ideal antibiotic for cell culture is one that exhibits potent, broad-spectrum antibacterial activity while remaining inert to the eukaryotic cells being cultured. Kasugamycin aligns remarkably well with this principle.

Mechanism of Action: A Targeted Disruption of Bacterial Protein Synthesis

Kasugamycin is an aminoglycoside antibiotic produced by the bacterium Streptomyces kasugaensis.[1][2] Its efficacy stems from its ability to inhibit bacterial protein synthesis at the critical initiation step.[3][4] Unlike many other antibiotics that can have downstream effects on eukaryotic cellular machinery, Kasugamycin's target is highly specific to the prokaryotic ribosome.

The core mechanism involves the following steps:

-

Binding to the 30S Ribosomal Subunit: Kasugamycin binds within the mRNA channel of the bacterial 30S ribosomal subunit.[3][5][6] Specifically, it interacts with universally conserved nucleotides in the 16S rRNA, such as G926 and A794.[2][6]

-

Interference with Initiator tRNA: By occupying this critical space, Kasugamycin directly competes with the initiator formylmethionyl-tRNA (fMet-tRNA), preventing its stable binding to the ribosomal P-site.[2][7]

-

Inhibition of the 70S Initiation Complex: This blockade effectively halts the assembly of the functional 70S ribosome on the messenger RNA, thereby terminating protein synthesis before it can begin.[2]

Crucially, in-vitro studies have shown that Kasugamycin inhibits protein synthesis in bacteria markedly, but much less so in rat liver preparations, highlighting its selective toxicity which is paramount for cell culture applications.[1]

Protocol: Establishing the Working Concentration

Materials:

-

Kasugamycin hydrochloride (Ksg-HCl) powder

-

Sterile, cell culture grade water or PBS for reconstitution

-

Your specific eukaryotic cell line and complete culture medium

-

A common laboratory bacterial strain (e.g., non-pathogenic E. coli)

-

Sterile 96-well plates

-

Cell viability reagent (e.g., MTT, resazurin-based)

-

Spectrophotometer or plate reader

Methodology:

-

Prepare Ksg-HCl Stock Solution (10 mg/mL):

-

Aseptically weigh 100 mg of Ksg-HCl powder.

-

Dissolve in 10 mL of sterile cell culture grade water.

-

Sterile filter through a 0.22 µm syringe filter.

-

Aliquot and store at -20°C. This is your 1000X stock for a 10 µg/mL final concentration.

-

-

Part A: Cytotoxicity Assay

-

Seed your eukaryotic cells in a 96-well plate at their standard density and allow them to adhere overnight.

-

Prepare a serial dilution of Ksg-HCl in your complete culture medium. Recommended range: 0, 10, 25, 50, 100, 250, 500 µg/mL.

-

Replace the medium on your cells with the Ksg-containing medium. Include a "no-drug" control.

-

Incubate for a period equivalent to your typical subculture interval (e.g., 48-72 hours).

-

Assess cell viability using your chosen method.

-

Self-Validation Check: Plot viability (%) vs. Ksg concentration. The goal is to identify the highest concentration that maintains >95% cell viability.

-

-

Part B: Antibacterial Efficacy Assay (Minimum Inhibitory Concentration - MIC)

-

In a separate 96-well plate, add 100 µL of your complete culture medium to each well.

-

Prepare the same serial dilution of Ksg-HCl as in Part A.

-

Inoculate the wells with a small amount of bacteria (e.g., 1-5 µL of an overnight liquid culture diluted 1:1000).

-

Incubate the plate at 37°C for 18-24 hours.

-

Measure the optical density at 600 nm (OD600) to determine bacterial growth.

-

Self-Validation Check: The MIC is the lowest Ksg concentration that inhibits >90% of bacterial growth compared to the no-drug control.

-

-

Analysis and Selection:

-

Compare the results from Part A and Part B.

-

Select a working concentration that is well above the bacterial MIC but comfortably below any concentration showing significant cytotoxicity to your cells. For many applications, a concentration of 50-100 µg/mL is a robust starting point for validation. [8]

-

Protocols for Implementation in Cell Culture

Protocol 1: Routine Prophylaxis Against Contamination

This protocol is intended for the continuous protection of valuable or long-term cultures.

Steps:

-

Thaw a sterile aliquot of your Ksg-HCl stock solution (e.g., 10 mg/mL).

-

When preparing your complete culture medium, add the Ksg-HCl stock solution to achieve your pre-determined optimal working concentration. For example, to make 500 mL of medium with 50 µg/mL Ksg, add 2.5 mL of a 10 mg/mL stock.

-

Use the Ksg-supplemented medium for all subsequent feeding and passaging of your cell line.

-

Best Practice: Due to the slow degradation of Ksg at neutral pH, it is recommended to supplement only the volume of media you expect to use within 1-2 weeks. [1][5]Store the supplemented medium at 4°C.

Protocol 2: Eradication of an Active Bacterial Contamination

This protocol should be considered a rescue operation. The preferred course of action for any contamination is to discard the affected culture to prevent cross-contamination. [9]However, for irreplaceable cultures, this approach may be attempted.

Steps:

-

Isolate: Immediately move the contaminated flask to a separate incubator or quarantine area. Decontaminate the biosafety cabinet and any shared equipment thoroughly.

-

Wash: Aspirate the contaminated medium. Gently wash the adherent cell layer three times with sterile PBS to remove as much bacteria and endotoxin as possible.

-

Treat: Add fresh medium supplemented with a higher concentration of Ksg-HCl, typically 2x your validated prophylactic concentration (e.g., 100-200 µg/mL).

-

Incubate: Culture the cells in the high-dose medium for 48-72 hours.

-

Recovery: After the treatment period, return the cells to medium containing your standard prophylactic concentration of Ksg for at least two passages.

-

Validation of Clearance: To confirm eradication, culture the cells for at least two weeks without any antibiotics. Visually inspect daily and consider performing a more sensitive test (e.g., plating supernatant on agar) to confirm the absence of bacteria.

Troubleshooting and Advanced Considerations

-

Resistance: While naturally occurring, high-level resistance is infrequent, low-level resistance can be acquired through mutations in the bacterial ksgA gene. [3][10]If you suspect resistance, consider rotating to an antibiotic with a different mechanism of action. The frequency of spontaneous mutations conferring modest resistance can be as high as 10⁻⁶. [10]* Long-Term Use: Continuous use of any antibiotic can create selective pressure. It is good practice to periodically culture your cells without antibiotics to ensure they remain contamination-free and to unmask any cryptic, low-level contaminations.

-

Not a Substitute for Aseptic Technique: The use of antibiotics should be viewed as a final layer of protection, not a replacement for stringent aseptic technique, which is the most critical factor in preventing contamination. [9][11]

Conclusion

Kasugamycin (hydrochloride) is a potent and selective antibiotic that serves as an excellent tool in the fight against bacterial contamination in eukaryotic cell culture. Its specific targeting of the prokaryotic ribosome provides a wide therapeutic window, minimizing the risk of off-target effects on cell health and experimental outcomes. By following the self-validating protocols outlined in this guide to determine an optimal, cell-line-specific concentration, researchers can confidently integrate Ksg into their workflows for both routine prevention and emergency eradication of bacterial contaminants, thereby safeguarding the integrity and reproducibility of their valuable research.

References

- Vertex AI Search. (n.d.). Kasugamycin Hydrochloride: A Dual-Action Solution for Crop Diseases.

- Natursim Science Co., Ltd. (2021, March 24). How to use Kasugamycin.

- BenchChem. (2025). Technical Support Center: Kasugamycin Activity.

- Vila-Sanjurjo, A., et al. (2022, January 25). The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation. PubMed.

- National Center for Biotechnology Information. (n.d.). Kasugamycin. PubChem.

- Schuwirth, B. S., et al. (2006, September 24). Structural analysis of kasugamycin inhibition of translation. PubMed Central.

- University of Hertfordshire. (n.d.). Kasugamycin hydrochloride hydrate. AERU.

- Wikipedia. (n.d.). Kasugamycin.

- University of Hertfordshire. (2025, August 23). Kasugamycin. AERU.

- BenchChem. (2025, December). An In-depth Technical Guide to Kasugamycin Hydrochloride Hydrate.

- UIC Indigo. (2022, January 21). The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation.

- BenchChem. (2025). Technical Support Center: Mitigating Kasugamycin Resistance in Long-Term Studies.

- InvivoGen. (n.d.). CELL CULTURE CONTAMINATION - PRACTICAL GUIDE.

- APExBIO. (n.d.). Kasugamycin (hydrochloride) - Aminoglycoside Antibiotic.

- Yeasen. (2025, September 28). Troubleshooting Cell Culture Contamination: A Practical Solution Guide.

Sources

- 1. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Kasugamycin - Wikipedia [en.wikipedia.org]

- 4. Kasugamycin [sitem.herts.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. yeasenbio.com [yeasenbio.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ibiantech.com [ibiantech.com]

Application Notes and Protocols: Kasugamycin Treatment of Pyricularia oryzae in Rice Research

Introduction: The Strategic Role of Kasugamycin in Combating Rice Blast

Rice blast, caused by the filamentous ascomycete Pyricularia oryzae (teleomorph Magnaporthe oryzae), stands as one of the most devastating diseases of rice (Oryza sativa L.) worldwide, threatening global food security. Effective management of this disease is paramount, and chemical control remains a critical component of integrated pest management strategies. Among the arsenal of fungicides, Kasugamycin, an aminoglycoside antibiotic isolated from Streptomyces kasugaensis, has carved a significant niche.[1][2][3] Its unique mode of action, systemic properties, and relatively low environmental impact have made it a valuable tool for researchers and growers alike.[2][4]

This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals investigating the use of Kasugamycin against P. oryzae. We will delve into the molecular underpinnings of its fungicidal activity, provide robust, field-tested protocols for both in vitro and in vivo experimentation, and offer insights into data interpretation and troubleshooting. The objective is to equip the scientific community with the knowledge and methodologies necessary to conduct rigorous and reproducible research on this important anti-blast agent.

Mechanism of Action: A Targeted Disruption of Fungal Protein Synthesis

The efficacy of Kasugamycin lies in its ability to selectively inhibit protein synthesis in pathogenic microorganisms.[5][6] Unlike many other fungicides that target cell wall synthesis or respiration, Kasugamycin acts on the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[5][7]

Specifically, Kasugamycin interferes with the translation initiation step.[7] It is understood to bind to the 30S ribosomal subunit, thereby preventing the association of initiator transfer RNA (tRNA) with the ribosome-mRNA complex.[7][8][9] This action effectively halts the production of essential proteins, leading to the cessation of mycelial growth and ultimately, cell death.[10] Recent studies further suggest that Kasugamycin can mimic mRNA nucleotides, leading to the destabilization of tRNA binding.[11] It is this targeted disruption of a fundamental cellular process that confers its potent fungicidal activity against P. oryzae.

A noteworthy characteristic of Kasugamycin is its inhibitory effect is more pronounced in acidic conditions (pH 5) compared to neutral media.[9] This is a critical consideration for in vitro assay design.

Caption: A conceptual diagram of Kasugamycin resistance development and mitigation.

Troubleshooting and Advanced Considerations

-

Phytotoxicity: While generally safe for rice, high concentrations or application during periods of plant stress (e.g., extreme heat) could potentially lead to phytotoxicity. Always conduct small-scale trials to determine the optimal non-phytotoxic concentration for your specific rice variety and environmental conditions.

-

Formulation Differences: Be aware that different commercial formulations of Kasugamycin (e.g., soluble liquids, wettable powders) may have varying levels of efficacy and application requirements. Always refer to the manufacturer's recommendations.

-

Environmental Factors: The efficacy of Kasugamycin can be influenced by environmental factors such as rainfall (wash-off) and UV degradation. Consider the use of adjuvants to improve adhesion and persistence on the leaf surface.

Conclusion

Kasugamycin remains a cornerstone in the management of rice blast disease. Its specific mode of action provides an effective tool for controlling Pyricularia oryzae. By understanding its mechanism, employing standardized and robust experimental protocols, and being mindful of resistance management strategies, researchers can continue to unlock the full potential of this important antibiotic in ensuring the health and productivity of rice crops worldwide. The protocols and insights provided herein are intended to serve as a foundational guide for both fundamental research and the development of novel and sustainable disease control strategies.

References

-

Wikipedia. Kasugamycin. [Link]

-

King Quenson. Kasugamycin Fungicide: Effective Disease Control for Healthy Crops. [Link]

-

Nanjing ProCro Chemical Co., Ltd. Kasugamycin Biological Fungicide Biopesticide. [Link]

-

Zhang, Y., et al. (2022). The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation. PubMed. [Link]

-

Tanaka, N., et al. (1966). Mechanism of Kasugamycin Action on Polypeptide Synthesis. The Journal of Biochemistry. [Link]

-

MDPI. KasQ an Epimerase Primes the Biosynthesis of Aminoglycoside Antibiotic Kasugamycin and KasF/H Acetyltransferases Inactivate Its Activity. [Link]

-

Frontiers. Alanine-mediated P cycle boosting enhances the killing efficiency of kasugamycin on antibiotic-resistant Xanthomonas oryzae. [Link]

-

Zhengzhou Delong Chemical Co., Ltd. Kasugamycin 6% Wp for Rice Blast Controlled. [Link]

-

Natursim Science Co., Ltd. How to use Kasugamycin. [Link]

-

J-STAGE. INHIBITION BY KASUGAMYCIN OF PROTEIN SYNTHESIS IN PIRICULARIA ORYZAE. [Link]

-

Misato, T. Fungicides for Rice Blast Disease. [Link]

-

Qi, H., et al. (2021). Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases. Frontiers in Molecular Biosciences. [Link]

-

Yamaguchi, T. (1988). Resistant Strains of Rice Blast Fungus (Pyricularia oryzae Cav.) against Fungicides in Japan. Japan Agricultural Research Quarterly. [Link]

-

National Center for Biotechnology Information. Kasugamycin. PubChem. [Link]

-

MDPI. Secondary Metabolites of the Rice Blast Fungus Pyricularia oryzae: Biosynthesis and Biological Function. [Link]

-